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Compound of Interest

Compound Name: (R,S)-AM1241

Cat. No.: B1664817 Get Quote

An In-Depth Technical Guide to (R,S)-AM1241: A Protean Ligand of the Cannabinoid CB2

Receptor

Introduction
(R,S)-AM1241, an aminoalkylindole derivative, has emerged as a pivotal research tool in the

study of the cannabinoid type 2 (CB2) receptor. Initially classified as a CB2-selective agonist,

its demonstrated analgesic efficacy in animal models of neuropathic and inflammatory pain

positioned the CB2 receptor as a promising therapeutic target, distinct from the psychoactive

effects associated with the CB1 receptor.[1][2][3] However, subsequent in-depth

characterization has unveiled a complex and nuanced pharmacological profile. (R,S)-AM1241
is now understood to be a "protean agonist," a ligand whose functional output—be it agonism,

neutral antagonism, or inverse agonism—is highly dependent on the specific experimental

conditions, such as the assay system and receptor expression levels.[1][4][5] This guide

provides a comprehensive technical overview of (R,S)-AM1241, its chemical properties, its

multifaceted pharmacology, the distinct roles of its enantiomers, and detailed experimental

protocols for its characterization, aimed at researchers and drug development professionals in

the cannabinoid field.

Chemical and Physical Properties
(R,S)-AM1241 is a racemic mixture. Its fundamental chemical and physical identifiers are

crucial for experimental design and interpretation.
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Property Value Source(s)

IUPAC Name

(2-iodo-5-nitrophenyl)-(1-(1-

methylpiperidin-2-

ylmethyl)-1H-indol-3-

yl)methanone

[5][6]

Synonyms

(R,S)-3-(2-Iodo-5-

nitrobenzoyl)-1-(1-methyl-2-

piperidinylmethyl)-1H-indole

CAS Number 444912-48-5 [5][7]

Molecular Formula C₂₂H₂₂IN₃O₃ [1][5]

Molecular Weight 503.33 g/mol [6]

Appearance Yellow powder / solid [1][8]

Solubility

Soluble in DMF (25 mg/ml),

DMSO (10 mg/ml), and

Ethanol (5 mg/ml)

[5]

Chemical Structure: 

Synthesis Overview
The synthesis of racemic AM1241 involves a two-step process. Briefly, the indole nucleus is

first acylated using 2-iodo-5-nitrobenzoyl chloride. This is followed by N-alkylation with the

mesylate derived from (1-methylpiperidin-2-yl)methanol to yield the final racemic product,

(R,S)-AM1241.[1]
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Core Pharmacology: A Tale of Protean Agonism and
Stereoselectivity
The pharmacological identity of (R,S)-AM1241 is not static; it is a function of the biological

environment. This section dissects its binding characteristics and the context-dependent

functional activity that defines it as a protean agonist.

Binding Affinity and CB2 Receptor Selectivity
(R,S)-AM1241 demonstrates a clear preference for the CB2 receptor over the CB1 receptor.

This selectivity is a cornerstone of its utility in isolating CB2-mediated effects and avoiding the

central nervous system (CNS) effects associated with CB1 activation.[3][9] The binding affinity,

however, is significantly influenced by stereochemistry and the species from which the receptor

originates.

Compound Receptor Kᵢ (nM)
Selectivity
(CB1/CB2)

Source(s)

(R,S)-AM1241 Human CB2 3.4 - 7.1 ~80-fold [5][7][10]

Human CB1 280 - 580 [3][5]

(R)-AM1241 Human CB2 15 >330-fold [11]

Human CB1 ~5000 [11]

Rat CB2 16 [12]

Mouse CB2 15 [12]

(S)-AM1241 Human CB2 620 >16-fold [12]

Human CB1 >10000 [12]

Rat CB2 890 [12]

Mouse CB2 600 [12]

Insight: The (R)-enantiomer possesses a dramatically higher binding affinity for the CB2

receptor (over 40-fold) compared to the (S)-enantiomer across all tested species.[12][13] This
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observation is critical, as it implies that in binding assays, the pharmacological profile of the

racemic mixture is predominantly reflective of the (R)-enantiomer's interaction with the receptor.

Functional Activity: The Protean Agonist Profile
The most complex aspect of AM1241's pharmacology is its functional activity. It can act as a

partial agonist, a neutral antagonist, or even an inverse agonist depending on the specific

assay and its parameters.[1][4][5]

Partial Agonism: In assays measuring the activation of Extracellular signal-Regulated Kinase

(ERK, or MAP Kinase), (R,S)-AM1241 consistently behaves as a partial agonist.[1][4]

Neutral Antagonism: In high-throughput screening assays like the Fluorometric Imaging Plate

Reader (FLIPR) assay, which measures intracellular Ca²⁺ mobilization, (R,S)-AM1241 acts

as a neutral antagonist, blocking the effects of a known agonist.[1][4]

Condition-Dependent Agonism/Antagonism: In cyclic AMP (cAMP) functional assays, its

activity is dependent on the level of adenylyl cyclase stimulation. At high concentrations of

the stimulator forskolin, AM1241 acts as a neutral antagonist. However, at lower forskolin

concentrations, it exhibits partial agonist activity.[1][4]

This phenomenon suggests that the functional efficacy of AM1241 may depend on the level of

constitutive activity of the CB2 receptor in a given system.[1][4]
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Observed Functional Activity of (R,S)-AM1241
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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